Cas no 133882-85-6 (6H-4,6a-Methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol, 2,4,7,8,9,10,11,11a-octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-, (4R,6aR,10aR,11aS)-rel-(-)-)
133882-85-6 structure
Product Name:6H-4,6a-Methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol, 2,4,7,8,9,10,11,11a-octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-, (4R,6aR,10aR,11aS)-rel-(-)-
Numero CAS:133882-85-6
MF:C20H30O2
MW:302.451006412506
CID:229591
PubChem ID:14890516
Update Time:2024-03-01
6H-4,6a-Methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol, 2,4,7,8,9,10,11,11a-octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-, (4R,6aR,10aR,11aS)-rel-(-)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6H-4,6a-Methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol,2,4,7,8,9,10,11,11a-octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-,(4R,6aR,10aR,11aS)-rel-(-)-
- 6H-4,6a-Methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol,2,4,7,8,9,10,11,11a-octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-
- 6H-4,6a-Methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol,2,4,7,8,9,10,11,11a-octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-, (4a,6aa,10aa,11aa)-(-)-
- Dictinol
- 6H-4,6a-Methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol, 2,4,7,8,9,10,11,11a-octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-, (4R,6aR,10aR,11aS)-rel-(-)-
- 133882-85-6
- DTXSID601100247
- rel-(-)-(4R,6aR,10aR,11aS)-2,4,7,8,9,10,11,11a-Octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-6H-4,6a-methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol
-
- Inchi: 1S/C20H30O2/c1-13(2)15-7-9-18(4)11-20(21)14(3)6-5-8-19(20)10-16(17(15)18)22-12-19/h13,16,21H,3,5-12H2,1-2,4H3/t16-,18+,19-,20-/m0/s1
- Chiave InChI: GNMDLUYPNGIDTC-RNQOJCNYSA-N
- Sorrisi: O1C[C@@]23CCCC(=C)[C@]2(C[C@@]2(C)CCC(C(C)C)=C2[C@@H]1C3)O
Proprietà calcolate
- Massa esatta: 302.224580195g/mol
- Massa monoisotopica: 302.224580195g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 560
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 29.5Ų
6H-4,6a-Methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol, 2,4,7,8,9,10,11,11a-octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-, (4R,6aR,10aR,11aS)-rel-(-)- Letteratura correlata
-
1. Index pages
-
2. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1993 10 159
-
D. J. Faulkner Nat. Prod. Rep. 1993 10 497
133882-85-6 (6H-4,6a-Methanobenzo[c]cyclopent[f]oxocin-10a(1H)-ol, 2,4,7,8,9,10,11,11a-octahydro-11a-methyl-10-methylene-3-(1-methylethyl)-, (4R,6aR,10aR,11aS)-rel-(-)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso